

Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis

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Compound of Interest

Compound Name: BOC-L-Alanine benzyl ester

Cat. No.: B558391

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CAS Number: 51814-54-1[1][2]

Introduction

N-tert-Butoxycarbonyl-L-alanine benzyl ester (BOC-L-Alanine-OBzl) is a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. This derivative of the amino acid L-alanine features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine terminus and the benzyl (Bzl) group on the carboxyl terminus. This dual protection strategy is central to the Boc/Bzl methodology for solid-phase peptide synthesis (SPPS), a robust technique for the stepwise assembly of peptide chains.[3][4] The Boc group offers temporary protection of the α -amino group and can be removed under moderately acidic conditions, while the benzyl ester provides more stable protection of the carboxyl group, requiring strong acid for cleavage.[4] This technical guide provides an in-depth overview of **BOC-L-Alanine benzyl ester**, including its synthesis, its application in SPPS, and relevant quantitative data for researchers and professionals in drug development.

Physicochemical Properties

| Property | Value |
|---------------------|---|
| CAS Number | 51814-54-1 |
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| Appearance | Colorless to light-yellow liquid |
| Purity | >98% |
| Storage Temperature | 2°C - 8°C, keep container well closed and dry |

Quantitative Data in Peptide Synthesis

The efficiency of coupling and deprotection steps are critical for the overall yield and purity of the final peptide. The following table summarizes typical quantitative data associated with the use of BOC-amino acids in SPPS.

| Parameter | Method/Reagent | Typical Yield/Efficiency | Reference |
|--|----------------|------------------------------|---|
| Peptide Coupling Yield | DCC/HOBt | High | [5] |
| Peptide Coupling Yield | HBTU/DIEA | High | [5] |
| Dipeptide Synthesis Yield (BOC-Ala-Gly-OBzl) | WSC, HOBt | 92.3% | [6] |
| Boc Deprotection | 50% TFA in DCM | Nearly quantitative | [5] [7] |
| Final Peptide Cleavage from Merrifield Resin | Anhydrous HF | Variable, sequence-dependent | [5] |

Experimental Protocols

I. Synthesis of BOC-L-Alanine Benzyl Ester

The synthesis of **BOC-L-Alanine benzyl ester** involves two main steps: the protection of the amino group of L-alanine with a Boc group, followed by the esterification of the carboxylic acid with a benzyl group.

Step 1: Synthesis of N-Boc-L-Alanine

This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc)₂O.

- Materials: L-alanine, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl), ethyl acetate (EtOAc), petroleum ether, saturated brine, anhydrous sodium sulfate (Na₂SO₄).
- Procedure:
 - To a suspension of L-alanine (10.00 g, 112.24 mmol) in water (56 mL), add NaOH (6.73 g, 168.36 mmol) at 0°C.
 - Add 56 mL of THF and (Boc)₂O (31.85 g, 145.91 mmol) via a funnel.
 - Stir the resulting solution at room temperature for 17 hours.
 - Extract the reaction mixture with petroleum ether (2 x 100 mL).
 - Acidify the aqueous layer to a pH of 1 with a 4 M HCl aqueous solution.
 - Extract the acidified aqueous layer with EtOAc (4 x 100 mL).
 - Combine the organic phases and wash with 100 mL of saturated brine.
 - Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo to yield N-Boc-L-alanine as a colorless oil (21.2 g, 100% yield), which can be used in the next step without further purification.[8]

Step 2: Benzyl Esterification of N-Boc-L-Alanine

This step involves the esterification of the carboxylic acid of N-Boc-L-alanine with benzyl alcohol. A common method is the cesium salt method for attaching the first amino acid to a Merrifield resin, which can be adapted for solution-phase synthesis.

- Materials: N-Boc-L-alanine, cesium carbonate, N,N-dimethylformamide (DMF), benzyl bromide.
- Procedure:
 - Dissolve N-Boc-L-alanine in a suitable solvent and react with cesium carbonate to form the cesium salt.
 - Remove the solvent and dissolve the salt in DMF.
 - Add benzyl bromide to the solution and stir until the reaction is complete (monitored by TLC).
 - Work up the reaction by partitioning between water and an organic solvent, followed by purification by chromatography to yield **BOC-L-Alanine benzyl ester**.

II. Use of BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of **BOC-L-Alanine benzyl ester** into a peptide chain on a solid support, such as a Merrifield resin, using the Boc/Bzl strategy.^{[4][7]}

1. Resin Preparation and First Amino Acid Attachment:

- Swell the Merrifield resin in dichloromethane (DCM).
- Attach the first Boc-protected amino acid (as a cesium salt) to the resin by heating in DMF.^[5] Wash the resin thoroughly.

2. SPPS Cycle for Peptide Chain Elongation:

This cycle of deprotection and coupling is repeated to build the peptide sequence.

- Deprotection:

- Wash the resin-bound peptide with DCM.
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5-30 minutes to remove the Boc group.[\[5\]](#)[\[7\]](#)
- Wash the resin with DCM and then isopropanol (IPA).[\[7\]](#)
- Neutralization:
 - Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.[\[4\]](#)
 - Wash the resin with DCM.
- Coupling of **BOC-L-Alanine benzyl ester**:
 - Dissolve **BOC-L-Alanine benzyl ester** (or the next Boc-amino acid) and a coupling agent (e.g., HBTU) in DMF.
 - Add DIEA to pre-activate the amino acid for 2-5 minutes.
 - Add the activated amino acid solution to the neutralized resin.
 - Agitate for 1-2 hours at room temperature.[\[5\]](#)
 - Monitor the completion of the coupling reaction using a qualitative ninhydrin test.[\[5\]](#)[\[9\]](#) If the test is positive (indicating free amines), the coupling step should be repeated.
 - Wash the resin with DMF and DCM.

3. Final Cleavage and Deprotection:

- After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
- For a benzyl ester linkage to a Merrifield resin, this is typically achieved by treatment with anhydrous hydrogen fluoride (HF).[\[7\]](#)[\[9\]](#) This is a hazardous procedure that requires specialized equipment.

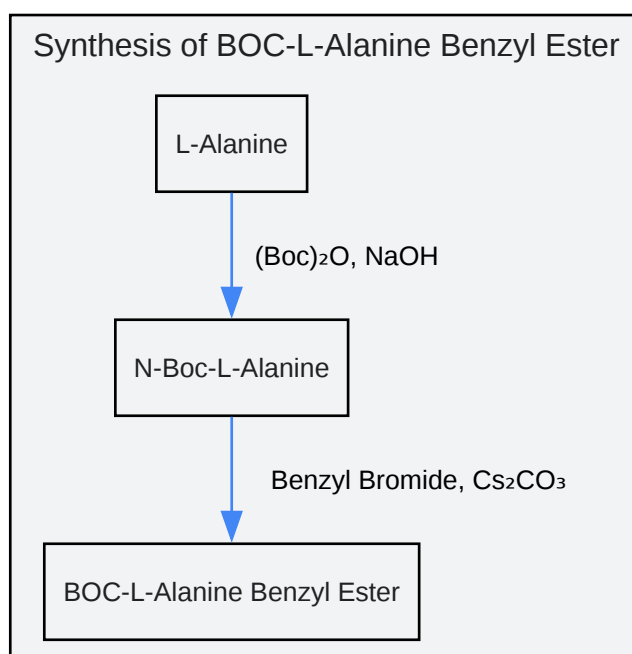
- Scavengers, such as p-cresol, are added during HF cleavage to prevent side reactions.[10]
- After cleavage, the crude peptide is precipitated with cold diethyl ether, dissolved in an appropriate aqueous solvent, and lyophilized.[10]

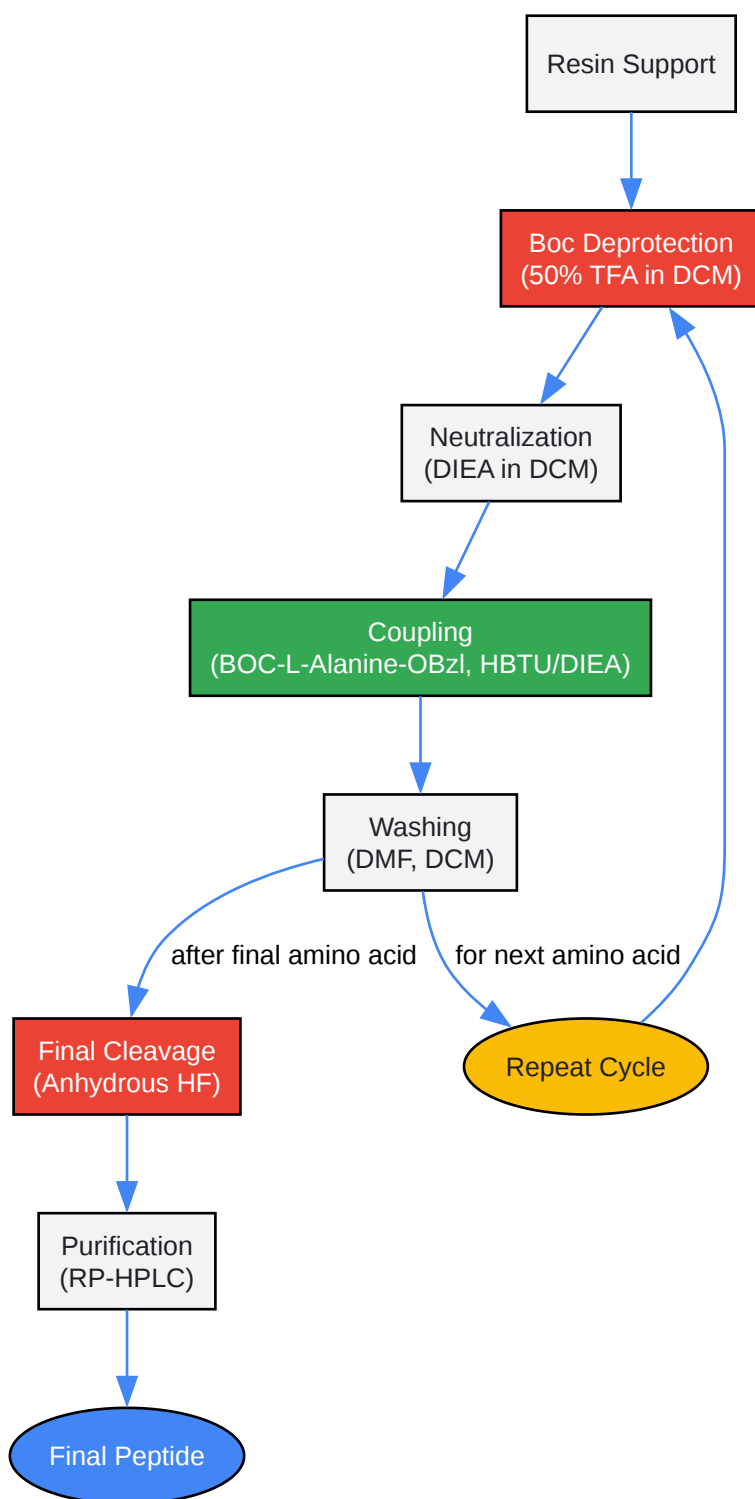
4. Purification:

- The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Diagrams

The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase peptide synthesis using **BOC-L-Alanine benzyl ester**.





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